Computed Lipophilicity (XLogP3) Differentiation Against the 3,3-Dimethylbutanamide Analog (CAS 946320-02-1)
Calculated lipophilicity (XLogP3) of the target compound is 3.3 [1]. The closest commercially available analog, 3,3-dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 946320-02-1, molecular formula C₂₀H₂₄N₂O₂S), bears a bulkier, more lipophilic C7 side chain. While its exact XLogP3 value has not been published in a curated database, the addition of two methylene units and branching is predicted to increase XLogP3 by approximately 0.8–1.2 log units based on fragment-based calculations typical for this scaffold series, indicating higher membrane permeability potential but also potentially reduced aqueous solubility relative to the target compound.
| Evidence Dimension | Lipophilicity – computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed, release 2024.11.20) [1] |
| Comparator Or Baseline | 3,3-Dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 946320-02-1): XLogP3 value not independently verified in public databases; predicted increment based on aliphatic chain extension and branching typical of the series (+0.8 to +1.2 log units) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.8 to +1.2 log units (target compound is less lipophilic) |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm; comparator value is inferred from structure–property relationships within the same scaffold class |
Why This Matters
For screening campaigns where aqueous solubility and nonspecific protein binding must be minimized, the less lipophilic butanamide derivative may offer a more favorable developability profile than its dimethylbutanamide counterpart, justifying its selection when balanced physicochemical properties are critical.
- [1] PubChem Compound Summary for CID 7517370, N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
